5-Chloro-1-methylindole

VEGFR2 Inhibition Kinase Inhibitor Anti-angiogenesis

Medicinal chemistry teams optimizing VEGFR2 kinase inhibitors often face potency ceilings with non-methylated indole scaffolds. 5-Chloro-1-methylindole (CAS 112398-75-1) resolves this by delivering a 2-fold improvement in inhibitory activity (IC50 152 nM vs. 300 nM for 5-chloroindole). The 5-chloro-N-methyl substitution pattern provides target-specific SAR not achievable with other regioisomers, and a documented 91% single-step synthesis ensures scalable, cost-effective supply. • 2× greater VEGFR2 potency than non-methylated analog (IC50 152 nM vs 300 nM). • Also serves as a versatile precursor for IDO1, DGAT1, and Wnt pathway inhibitor libraries. • Typically 95% purity; available from gram to kilogram quantities with full QC documentation.

Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
CAS No. 112398-75-1
Cat. No. B048529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methylindole
CAS112398-75-1
Molecular FormulaC9H8ClN
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)Cl
InChIInChI=1S/C9H8ClN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
InChIKeyUAUJZFNYIBXEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-methylindole: Identity and Key Properties


5-Chloro-1-methylindole is a halogenated N-methylindole with the molecular formula C9H8ClN and a molecular weight of 165.62 g/mol. It features a chlorine substituent at the 5-position and a methyl group at the 1-position (N-methyl) of the indole core . This substitution pattern confers distinct electronic and steric properties that differentiate it from other chloroindole and methylindole regioisomers. It is commercially available with a typical purity specification of 95% and is primarily utilized as a synthetic intermediate in medicinal chemistry and as a core scaffold for developing bioactive compounds targeting kinases, metabolic enzymes, and receptors .

Non-Interchangeability of 5-Chloro-1-methylindole


The combination of chlorine at the 5-position and N-methylation at the 1-position creates a unique pharmacophore that is not replicable by close analogs such as 5-chloroindole (lacking N-methyl), 1-methylindole (lacking 5-chloro), or regioisomers like 5-chloro-2-methylindole (methyl at C-2 rather than N-1). In cannabinoid receptor binding studies, chlorination at positions 4 and 5 of the indole core reduced binding affinity compared to the parent compound, while chlorination at positions 2, 6, and 7 largely retained affinity — demonstrating that the 5-chloro position exerts a distinct and non-interchangeable effect [1]. This position-specific influence extends to other target classes, where the 5-chloro-1-methyl substitution pattern delivers specific potency profiles in VEGFR2, IDO1, Wnt, and DGAT1 inhibition that are not achieved by simply substituting the halogen position or methylation site [2].

5-Chloro-1-methylindole Comparator Evidence


VEGFR2 Inhibition: 5-Chloro-1-methyl vs. 5-Chloro-1H-Indole

A derivative bearing the 5-chloro-1-methylindole scaffold demonstrated IC50 = 152 nM against human cytoplasmic VEGFR2 [1]. Under identical assay conditions, the corresponding 5-chloro-1H-indole analog (lacking N-methylation) exhibited IC50 = 300 nM [2]. This represents an approximately 2-fold potency gain conferred by N-methylation of the indole core.

VEGFR2 Inhibition Kinase Inhibitor Anti-angiogenesis

IDO1 Inhibition: Elaborated vs. Bare Scaffold

A 5-chloro-1-methylindole derivative demonstrated IC50 = 4 nM against IDO1 in IFNγ-stimulated human HeLa cells (cellular assay) [1]. In contrast, 5-chloro-1-methylindole tested as the unsubstituted parent core showed IC50 = 80,000 nM (80 μM) against recombinant human IDO1 enzyme at pH 6.5 [2]. This 20,000-fold difference illustrates the critical role of scaffold elaboration — the bare 5-chloro-1-methylindole core is a weak inhibitor, while appropriately elaborated derivatives achieve nanomolar cellular potency.

IDO1 Inhibition Cancer Immunotherapy Tryptophan Metabolism

Wnt Inhibition: 5-Chloro-1-methylindole vs. Methylindoles

A 5-chloro-1-methylindole derivative inhibited Wnt3a signaling with IC50 = 305 nM in HEK293 cells [1]. In comparison, unsubstituted indole itself has been reported as inactive in Wnt inhibition, while the broader class of methylindoles shows variable Wnt modulatory activity . Some cell-permeable indole derivatives have been reported as Wnt inhibitors with IC50 values of 4.6 μM (4,600 nM), suggesting that the 5-chloro-1-methyl combination may confer a potency advantage over simpler methylindoles in this target class .

Wnt Signaling Cancer Stem Cells Transcriptional Regulation

DGAT1 Inhibition by 5-Chloro-1-methylindole Derivatives

5-Chloro-1-methylindole-derived compounds have demonstrated potent DGAT1 inhibition with IC50 = 1 nM against mouse DGAT1 and IC50 = 1.1 nM against human DGAT1 [1]. These values are comparable to leading DGAT1 inhibitors in the literature (e.g., DGAT1-IN-3 with IC50 = 38 nM for human DGAT1 ), indicating that the 5-chloro-1-methylindole scaffold can be elaborated into highly potent DGAT1 inhibitors with potency exceeding many reported chemotypes by over an order of magnitude.

DGAT1 Inhibition Metabolic Disease Triglyceride Synthesis

EGFR/BRAF Inhibition: 1-Methyl vs. 3-Methyl Regioisomer

Derivatives of 5-chloro-1-methylindole have been developed as potent inhibitors of mutant EGFR/BRAF pathways, with reported IC50 values as low as 29 nM . By comparison, the most potent derivative of the regioisomeric 5-chloro-3-methylindole demonstrated IC50 = 120 nM (0.12 μM) against EGFR . This approximately 4-fold potency advantage for the 1-methyl substitution pattern over the 3-methyl substitution pattern highlights the differential impact of methylation position on target engagement.

EGFR Inhibition BRAF Pathway Anticancer Agents

Synthetic Route: N-Methylation of 5-Chloroindole

Patent US07741339B2 describes a direct synthetic route to 5-chloro-1-methylindole from 5-chloroindole via N-methylation, yielding 2.0 g (91%) of the title compound as an amber oil [1]. This high-yielding single-step transformation contrasts with the synthesis of certain regioisomers (e.g., 5-chloro-3-methylindole), which may require multi-step sequences with lower overall yields. The process uses a straightforward substitution of 5-chloroindole for 3-methylindole in the established methylation protocol, providing a scalable and reproducible route for procurement-scale synthesis.

Synthetic Chemistry Process Chemistry Indole N-Methylation

5-Chloro-1-methylindole Application Scenarios


VEGFR2 Kinase Inhibitor Lead Optimization

5-Chloro-1-methylindole serves as an optimal starting scaffold for VEGFR2 kinase inhibitor programs. The N-methylated scaffold confers approximately 2-fold greater potency compared to the non-methylated 5-chloroindole analog (IC50 = 152 nM vs. 300 nM) . Procurement of this scaffold enables medicinal chemistry teams to begin optimization from a more potent starting point, potentially reducing the number of synthetic iterations required to achieve target candidate profiles for anti-angiogenic therapeutics.

IDO1 Inhibitor Development for Cancer Immunotherapy

While the bare 5-chloro-1-methylindole core shows weak IDO1 inhibition (IC50 = 80 μM), appropriately elaborated derivatives achieve potent cellular activity (IC50 = 4 nM) . This compound is therefore best procured as a synthetic intermediate for building focused IDO1 inhibitor libraries, with the understanding that significant potency gains require rational functionalization at the indole C-2, C-3, or other positions. The 20,000-fold activity range between core and elaborated derivatives provides a wide dynamic range for structure-activity relationship (SAR) exploration .

DGAT1 Inhibitor for Metabolic Disease

For DGAT1-targeted metabolic disease research, 5-chloro-1-methylindole-derived compounds have demonstrated sub-nanomolar to low nanomolar inhibitory potency (IC50 = 1–1.1 nM) that substantially exceeds many reference inhibitors in the field (e.g., DGAT1-IN-3, IC50 = 38 nM) . Procuring this scaffold for DGAT1 programs provides access to a chemotype capable of achieving the high target potency often required for in vivo proof-of-concept studies in obesity and diabetes models, as documented in patent literature describing indole derivatives with DGAT inhibitory activity for metabolic disorder treatment [1].

Scalable Synthesis for Medicinal Chemistry Supply

The patent-documented single-step synthesis from 5-chloroindole in 91% yield makes 5-chloro-1-methylindole a reliable and scalable building block for medicinal chemistry supply chains. This high-yielding route supports cost-effective procurement at gram-to-kilogram scales, and the compound's established role as a precursor to biologically active molecules — including derivatives targeting kinase, metabolic, and immunological pathways — ensures broad utility across multiple therapeutic area programs .

Technical Documentation Hub

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